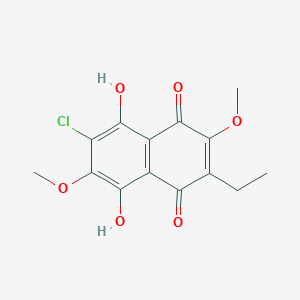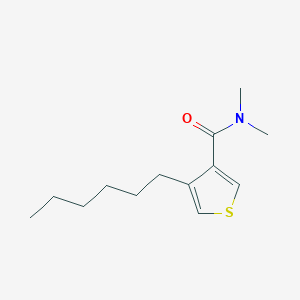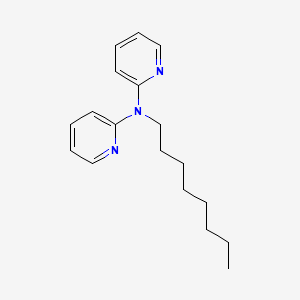
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine is a compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine can be synthesized through a chemodivergent synthesis approach. One method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: TBHP and iodine (I2) are commonly used for oxidation reactions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Octyl-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can form complexes with metal ions, which can then participate in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Uniqueness
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine is unique due to its specific structure, which combines an octyl chain with a pyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
333958-62-6 |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-octyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H25N3/c1-2-3-4-5-6-11-16-21(17-12-7-9-14-19-17)18-13-8-10-15-20-18/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI Key |
FRWHIZDYJAYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
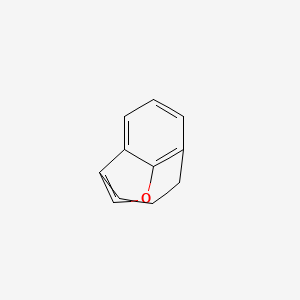
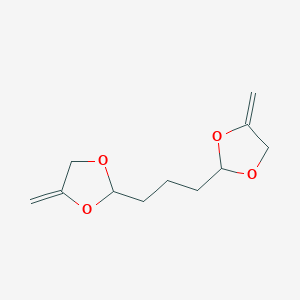

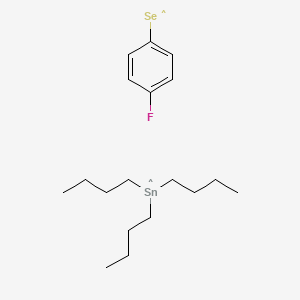
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
